molecular formula C20H31ClN4O4 B4954928 1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride

1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride

Cat. No.: B4954928
M. Wt: 426.9 g/mol
InChI Key: GQYMDBGJNNGCSI-UHFFFAOYSA-N
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Description

1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride is a synthetic organic compound with the molecular formula C20H30N4O4·HCl It is characterized by the presence of morpholine groups attached to a benzene ring through ethyl linkers, forming a dicarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride typically involves the reaction of 1,3-benzenedicarboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be employed in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. The morpholine groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2-morpholin-4-ylethyl)oxamide: This compound has a similar structure but lacks the benzene ring, resulting in different chemical and biological properties.

    6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound contains a triazine ring instead of a benzene ring, leading to distinct reactivity and applications.

Uniqueness

1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride is unique due to its specific combination of morpholine groups and benzene ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4.ClH/c25-19(21-4-6-23-8-12-27-13-9-23)17-2-1-3-18(16-17)20(26)22-5-7-24-10-14-28-15-11-24;/h1-3,16H,4-15H2,(H,21,25)(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYMDBGJNNGCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)C(=O)NCCN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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